molecular formula C13H16Cl2N2O B3208361 {3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride CAS No. 1049791-13-0

{3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride

Cat. No. B3208361
CAS RN: 1049791-13-0
M. Wt: 287.18 g/mol
InChI Key: JBLXLFGURVREGO-UHFFFAOYSA-N
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Description

“{3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride” is a chemical compound with the molecular formula C13H15ClN2O . It has a molecular weight of 250.73 . This compound is also known by its CAS number 1049791-13-0 .


Molecular Structure Analysis

The molecular structure of “{3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride” consists of a phenyl ring (a six-membered aromatic ring) attached to an ethoxy group (an oxygen atom bonded to two carbon atoms), which is in turn attached to a pyridinyl group (a six-membered aromatic ring containing one nitrogen atom). The amine group (NH2) is attached to the phenyl ring .

Scientific Research Applications

Metal Ion Affinities and Fluorescence Properties

  • Derivatives of tris((6-phenyl-2-pyridyl)methyl)amine have been studied for their metal ion affinities and fluorescence properties. Enhancements in solubility enabled detailed investigations into binding properties with metal ions like Zn(2+) and Cu(2+), revealing significant shifts in fluorescence emission upon binding (Jian Liang et al., 2009).

Polymer Solar Cells Applications

  • Amine-based, alcohol-soluble fullerene derivatives have been applied as acceptor and cathode interfacial materials in polymer solar cells, showcasing a moderate power conversion efficiency and hinting at potential applications in nano-structured organic solar cells (Menglan Lv et al., 2014).

Novel Synthesis Methods

  • Innovative synthesis methods for 6-substitutedaminopyridin-2(H)-ones have been developed, demonstrating the potential for creating a variety of novel compounds with diverse applications in chemical research (A. K. Patel & N. B. Patel, 2004).

Oxidative Dehydrogenation of Amines

  • Studies on the iron(III)-dependent oxidative dehydrogenation of amines have provided insights into reaction intermediates and mechanisms, contributing to the understanding of complex chemical reactions involving amines (J. P. Saucedo-Vázquez et al., 2009).

Deprotonation Studies

  • Research on the deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines has expanded knowledge on the reactivity of these compounds, highlighting the importance of such processes in synthetic chemistry (A. Rebstock et al., 2003).

properties

IUPAC Name

3-(2-pyridin-2-ylethoxy)aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12;;/h1-6,8,10H,7,9,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLXLFGURVREGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCOC2=CC=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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